molecular formula C20H14ClN5O B2526437 3-(4-chlorophenyl)-N-(2-furylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902285-14-7

3-(4-chlorophenyl)-N-(2-furylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2526437
CAS RN: 902285-14-7
M. Wt: 375.82
InChI Key: JAYDKZKZAVUQLO-UHFFFAOYSA-N
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Description

The compound is a derivative of the [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5H)-one scaffold . These types of compounds are relevant structural templates in both natural and synthetic biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality is usually performed .


Molecular Structure Analysis

Molecular docking studies are often performed to investigate the binding modes of these compounds . The data obtained from biological testing highly correlates with those obtained from the molecular modeling studies .


Chemical Reactions Analysis

The medicinal chemistry applications of these compounds are often limited due to the lack of synthetic protocols combining straightforward generation of the central core while also allowing extensive decoration activity for drug discovery purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely and are often determined by the specific functional groups present .

Scientific Research Applications

Mechanism of Action

These compounds are known for their DNA intercalation activities as anticancer agents . They have been evaluated against various cell lines and have shown promising results .

Future Directions

The future directions for these compounds involve further optimization for the retrieved hit compounds . This includes further testing on different bacterial species and fungal strains, as well as the evaluation of their activity on biofilm formation .

properties

IUPAC Name

3-(4-chlorophenyl)-N-(furan-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O/c21-14-9-7-13(8-10-14)18-20-23-19(22-12-15-4-3-11-27-15)16-5-1-2-6-17(16)26(20)25-24-18/h1-11H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYDKZKZAVUQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC=C(C=C4)Cl)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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